8-Aminoquinoline-5-carboxylic acid
Overview
Description
8-Aminoquinoline-5-carboxylic acid is a nitrogen-containing heterocyclic compound. It is a derivative of quinoline, which is a versatile and important heterocyclic motif found in many natural products, functional materials, and drugs
Mechanism of Action
Target of Action
8-Aminoquinoline-5-carboxylic acid, like other 8-aminoquinolines, primarily targets the C–H bonds in various biochemical reactions . It acts as a powerful bidentate directing group or ligand auxiliary in the field of C–H bond activation/functionalization . This makes it a crucial component in the synthesis of a variety of molecules .
Mode of Action
The compound interacts with its targets by forming C–C and C–Z (Z = heteroatom) bonds through transition metal catalysts, photocatalysts, or metal-free conditions . Mechanistically, a single electron transfer (SET) pathway is suggested in most cases . This interaction results in the functionalization of positions C2–C7 on the 8-aminoquinoline ring .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the C–H bond activation/functionalization pathway . This pathway involves the formation of C–C and C–Z bonds by transition metal catalysts, photocatalysts, or metal-free conditions . The compound’s action on this pathway leads to the synthesis of substituted 8-aminoquinoline, which is of great importance .
Pharmacokinetics
For instance, primaquine, an 8-aminoquinoline, has a plasma half-life of 6 hours . The plasma area under the curve (AUC), half-life (T1/2), and time to reach maximum concentration (Tmax) were found to be greater for one enantiomer of primaquine compared to the other . This suggests that the pharmacokinetics of this compound may also depend on the specific form or enantiomer of the compound.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the functionalization of the 8-aminoquinoline ring . This functionalization changes the physical and chemical properties of the ring, leading to the synthesis of a variety of molecules . These molecules have potential applications in many areas, including the production of natural products, functional materials, and useful drugs .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the functionalization of the 8-aminoquinoline ring often requires specific conditions, such as the presence of transition metal catalysts, photocatalysts, or certain temperature conditions . Additionally, the compound’s action can be affected by the presence of other substances in the reaction environment, such as other directing groups .
Biochemical Analysis
Biochemical Properties
8-Aminoquinoline-5-carboxylic acid interacts with various enzymes and proteins in biochemical reactions . It has been developed as a powerful bidentate directing group or ligand auxiliary in the field of C–H bond activation/functionalization . The functionalization of positions on the 8-aminoquinoline ring involves the formation of C–C and C–Z bonds by transition metal catalysts, photocatalysts, or metal-free conditions .
Cellular Effects
It is known that 8-aminoquinolines, a family that this compound belongs to, have broad-spectrum activities against multiple life-cycle stages of the plasmodia that infect humans .
Molecular Mechanism
The molecular mechanism of this compound involves a single electron transfer (SET) pathway in most cases . It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound undergoes C–H transformations .
Metabolic Pathways
This compound is involved in various metabolic pathways. It has been developed as a powerful bidentate directing group or ligand auxiliary in the field of C–H bond activation/functionalization .
Transport and Distribution
It is known that the compound undergoes C–H transformations .
Subcellular Localization
It is known that the compound undergoes C–H transformations .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-aminoquinoline-5-carboxylic acid typically involves the functionalization of the quinoline ring. One common method is the C–H functionalization of 8-aminoquinoline, which can be achieved using transition metal catalysts, photocatalysts, or metal-free conditions . For example, the bromination of 8-aminoquinoline can be performed using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 50°C, followed by arylation with aryl boronic acids under palladium catalysis .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 8-Aminoquinoline-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions, such as halogenation, can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: N-bromosuccinimide in dimethylformamide at 50°C.
Major Products Formed:
Oxidation: Formation of quinoline-5-carboxylic acid derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of halogenated quinoline derivatives.
Scientific Research Applications
8-Aminoquinoline-5-carboxylic acid has a wide range of scientific research applications:
Comparison with Similar Compounds
8-Hydroxyquinoline: Known for its broad-ranging pharmacological applications, including as an iron-chelator and anticancer agent.
4-Aminoquinoline: Includes compounds like chloroquine and amodiaquine, which are well-known antimalarial drugs.
Uniqueness: 8-Aminoquinoline-5-carboxylic acid is unique due to its specific functional groups that allow for versatile chemical modifications and its ability to act as a bidentate ligand in catalytic reactions. Its structural features enable it to participate in a wide range of chemical and biological processes, making it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
8-aminoquinoline-5-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c11-8-4-3-7(10(13)14)6-2-1-5-12-9(6)8/h1-5H,11H2,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOFVSVFITPSQBG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)N)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
860205-79-4 | |
Record name | 8-aminoquinoline-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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